Dabigatran Carboxamide Ethyl Ester

Description

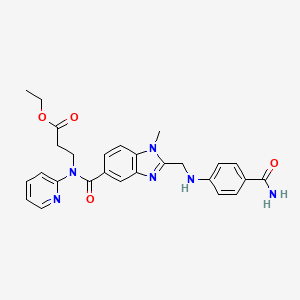

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[[2-[(4-carbamoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O4/c1-3-37-25(34)13-15-33(23-6-4-5-14-29-23)27(36)19-9-12-22-21(16-19)31-24(32(22)2)17-30-20-10-7-18(8-11-20)26(28)35/h4-12,14,16,30H,3,13,15,17H2,1-2H3,(H2,28,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPVLOGCHWOVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422435-41-3 | |

| Record name | CDBA-513 BS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422435413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CDBA-513 BS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT3S3GM9YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Dabigatran Carboxamide Ethyl Ester

Retrosynthetic Analysis of the Dabigatran (B194492) Carboxamide Ethyl Ester Scaffold

A retrosynthetic analysis of dabigatran carboxamide ethyl ester reveals several key disconnections and strategic bonds that can be formed to construct the target molecule. The primary disconnection points are the amide bond and the benzimidazole (B57391) core. This approach breaks down the complex structure into simpler, more readily available starting materials.

One common retrosynthetic strategy involves disconnecting the amide bond linking the benzimidazole carboxylic acid moiety and the ethyl 3-(pyridin-2-ylamino)propanoate side chain. This leads to two key precursors: 1-methyl-2-[(4-cyanophenyl)aminomethyl]-1H-benzimidazole-5-carboxylic acid and ethyl 3-(pyridin-2-ylamino)propanoate.

Further disconnection of the benzimidazole core can be achieved by breaking the C-N bonds of the imidazole (B134444) ring. This suggests a condensation reaction between a diamine and a carboxylic acid derivative or an aldehyde. For instance, ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate can be a key intermediate, which upon reaction with a suitable glycine (B1666218) derivative, forms the benzimidazole ring. researchgate.net

Established Synthetic Routes and Strategies

Several synthetic routes for this compound have been established, each with its own set of advantages and challenges. These routes typically involve multi-step pathways with key transformations and coupling reactions. acs.org

Multi-Step Synthesis Pathways

A widely adopted pathway begins with the nitration of 4-methylaminobenzoic acid to yield 4-methylamino-3-nitrobenzoic acid. google.com This is followed by esterification and subsequent reduction of the nitro group to an amine, yielding a key diamino benzoic acid derivative. google.comgoogleapis.com This intermediate is then coupled with ethyl 3-(pyridin-2-ylamino)propanoate. The resulting compound undergoes cyclization to form the benzimidazole core, followed by further functional group manipulations to arrive at this compound.

Another approach involves the initial synthesis of the benzimidazole core, which is then functionalized. For example, 2-formyl-1-methyl-1H-benzimidazole-5-carboxylic acid can be reacted with 3-[N-(2-pyridinyl)-amino] propanoic acid or its ethyl ester in the presence of a halogenating agent to form the amide bond. google.com

Key Intermediate Transformations and Coupling Reactions

The synthesis of this compound relies on several crucial transformations and coupling reactions:

Amide Bond Formation: The coupling of a carboxylic acid and an amine is a central step. This is often facilitated by coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), or diisopropylcarbodiimide (DIC). googleapis.comderpharmachemica.com The reaction of ethyl-3-((3-amino-4-(methylamino)benzoyl)(pyridine-2-yl)amino)propanoate with 2-(4-cyanophenyl amino) acetic acid in the presence of CDI is a common method. derpharmachemica.com

Benzimidazole Ring Formation: The formation of the benzimidazole ring is typically achieved through the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its derivative. Acetic acid is often used to mediate this cyclization. google.comgoogle.com

Reduction of Nitro Groups: The reduction of a nitro group to an amine is a critical step in many synthetic routes. Reagents such as sodium dithionite, catalytic hydrogenation with palladium on carbon (Pd/C), Raney nickel, or iron in acidic media are commonly employed. acs.org

Pinner Reaction: In some synthetic variations, a Pinner reaction is used to convert a nitrile group into an amidine. This involves treating the nitrile with an alcohol in the presence of a strong acid like HCl. acs.org

Reaction Conditions and Optimizations for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing yield and selectivity while minimizing the formation of impurities. Key parameters that are often fine-tuned include:

| Parameter | Optimized Condition | Reference |

| Solvent | Dichloromethane, toluene (B28343), or tetrahydrofuran (B95107) are frequently used for coupling reactions. Ethanol or methanol (B129727) are common for reduction and cyclization steps. | acs.orggoogle.com |

| Temperature | Coupling reactions are often performed at room temperature or slightly elevated temperatures (e.g., 40-60°C). Cyclization reactions may require higher temperatures (e.g., 80-110°C). | google.comresearchgate.net |

| Base | Organic bases like triethylamine (B128534) or diisopropylethylamine are used to neutralize acids formed during reactions. Inorganic bases such as potassium carbonate are also employed in certain steps. | acs.orgderpharmachemica.com |

| Reaction Time | Reaction times can vary from a few hours to overnight, depending on the specific transformation. | acs.org |

Researchers have focused on developing scalable processes with high purity. For instance, the use of a toluene solution for the coupling reaction with CDI, followed by the addition of acetic acid for cyclization, has been shown to produce high-purity product with yields between 93-96%. google.com

Catalyst Systems Employed in Synthetic Protocols

Catalysts play a vital role in several key steps of the synthesis.

| Reaction | Catalyst | Reference |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C), Raney nickel, or platinum on carbon are commonly used for the reduction of nitro groups. | googleapis.com |

| Hydrogenation | Palladium-carbon catalyst is also used for other hydrogenation steps in the synthesis. | google.com |

The choice of catalyst and its loading can significantly impact the reaction's efficiency and the purity of the product.

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. mdpi.com For the synthesis of dabigatran and its intermediates, several green chemistry approaches are being explored:

Use of Greener Solvents: Efforts are being made to replace hazardous solvents with more benign alternatives.

Catalyst-Free Reactions: Some improved processes aim to be catalyst-free, avoiding the need for heavy metals and simplifying purification. derpharmachemica.com

Flow Chemistry: Continuous flow synthesis offers potential advantages in terms of safety, efficiency, and scalability. It allows for precise control over reaction parameters and can lead to higher yields and purities. mdpi.com

Novel Reagents: The development of novel reagents, such as n-hexyl-4-nitrophenyl carbonate as a substitute for n-hexyl chloroformate, can eliminate the formation of certain impurities. acs.orgnih.gov

These green chemistry approaches are expected to lead to more sustainable and efficient manufacturing processes for this compound and, consequently, dabigatran etexilate. acs.org

Development of Environmentally Benign Synthetic Procedures

Patents have disclosed processes that aim to be more "eco-friendly" by reducing the number of steps, avoiding tedious workups, and minimizing the use of hazardous reagents. google.com For instance, some improved processes for the preparation of dabigatran etexilate mesylate, which involves intermediates like the carboxamide ethyl ester, emphasize being substantially free of potential impurities that can arise from contaminated starting materials. researchgate.net One approach involves the use of purer starting materials, such as pure n-hexanol instead of n-hexyl chloroformate, to control impurity formation. researchgate.net

Furthermore, efforts have been made to develop processes that are industrially advantageous and environmentally friendly by designing novel intermediates that lead to high yield and purity, thereby reducing the need for extensive purification steps that generate significant waste. google.com

Use of Alternative Solvents and Reagents

A key aspect of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. In the synthesis of dabigatran and its intermediates, including this compound, several alternative approaches have been explored.

One significant improvement has been the development of a facile synthesis of Dabigatran Etexilate Mesylate using a novel synthon, n-hexyl-4-nitrophenyl carbonate. acs.orgnih.gov This reagent substantially eliminates the formation of potential impurities that are generated when using n-hexyl chloroformate, a more hazardous and reactive reagent. acs.orgnih.gov

The following table summarizes some of the alternative solvents and reagents used in the synthesis of dabigatran intermediates.

| Conventional Reagent/Solvent | Alternative Reagent/Solvent | Advantage of Alternative | Reference |

| n-Hexyl Chloroformate | n-Hexyl-4-nitrophenyl carbonate | Reduces formation of impurities | acs.orgnih.gov |

| Tetrahydrofuran (THF) | Isopropyl Acetate, Acetone | Less hazardous, improved safety profile | google.compatsnap.com |

| Acetic Acid (in large excess) | Optimized reaction conditions | Reduced acid waste | google.com |

Energy-Efficient Synthesis Technologies (e.g., Microwave-Assisted Synthesis)

While the literature provides extensive information on the chemical aspects of this compound synthesis, specific details on the application of energy-efficient technologies such as microwave-assisted synthesis are not extensively reported in the reviewed sources. However, the general trend in pharmaceutical process development is towards the adoption of such technologies to reduce reaction times, improve yields, and lower energy consumption. The principles of optimizing reaction conditions, such as temperature and reaction time, as seen in the optimization of the Pinner reaction for a key amidine intermediate, are indicative of efforts towards a more efficient process. acs.orgnih.gov

Synthesis of Structural Analogues and Chemically Modified Derivatives

The synthesis of structural analogues and chemically modified derivatives of this compound is crucial for understanding structure-activity relationships (SAR) and for the development of new chemical entities with potentially improved pharmacological profiles.

Design Principles for Chemical Modifications

The design of dabigatran analogues is often guided by the X-ray crystal structure of human α-thrombin in complex with dabigatran. nih.gov This allows for a rational design approach to modify specific parts of the molecule to enhance its properties. One such approach involves "scaffold hopping," where the core structure of the molecule is replaced with a novel scaffold while retaining the key binding interactions with the target enzyme. nih.gov

A study on dabigatran etexilate mimics reported the design and synthesis of a series of compounds with a novel tricyclic fused scaffold. nih.gov The aim of these modifications was to explore new chemical space and to potentially improve the anticoagulant effect while reducing bleeding risks. nih.gov The introduction of cleavable moieties with additional biological activity, such as antiplatelet effects, is another design strategy. nih.gov

Synthetic Access to Isomeric Forms and Related Structures

The synthesis of various related structures and potential impurities of dabigatran etexilate provides synthetic access to a range of chemically modified derivatives. These syntheses often start from commercially available raw materials and involve multi-step reaction sequences. tandfonline.com For example, the synthesis of dabigatran dimer and dabigatran n-propyl ester, two process-related impurities, has been described in detail. tandfonline.com

The synthesis of various impurities with different side chains has also been reported, which can be achieved by using different alkyl chloroformates in the final acylation step. acs.org This provides a versatile method for accessing a library of structurally related compounds.

Impurity Profiling and Control Strategies in Synthetic Batches

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final drug product. The synthesis of Dabigatran Etexilate can generate several process-related impurities, and understanding their formation is key to controlling them. tandfonline.comacs.org

Several impurities of dabigatran etexilate have been identified and characterized. acs.orgpharmaffiliates.com These include degradation products, residual solvents, and related substances that can form during the synthesis. veeprho.com The origins of some of these impurities have been traced back to the starting materials or to side reactions occurring during the manufacturing process. tandfonline.com

Strategies to minimize the formation of these impurities include:

Use of high-purity starting materials: The use of contaminated reagents, such as commercial n-hexyl chloroformate, can lead to the formation of a range of impurities. researchgate.net

Process optimization: Careful control of reaction conditions, such as temperature, reaction time, and pH, can minimize the formation of side products. acs.org For example, the Pinner reaction for the synthesis of a key amidine intermediate was optimized to achieve a high yield and minimal impurity content. acs.orgnih.gov

Purification techniques: The use of crystallization and treatment with activated charcoal can effectively remove certain impurities. tandfonline.com However, the aim of modern process development is to avoid tedious purification steps like column chromatography by controlling impurity formation at the source. google.comgoogle.com

Use of alternative reagents: As mentioned earlier, replacing problematic reagents like n-hexyl chloroformate with novel synthons can significantly reduce the formation of related impurities. acs.orgnih.gov

The following table lists some of the known impurities in the synthesis of dabigatran etexilate and strategies for their control.

| Impurity Name | CAS Number | Formation Pathway | Control Strategy | Reference |

| Dabigatran Dimer | - | Dimerization of the amidine intermediate during the Pinner reaction. | Charcoal treatment during purification. | tandfonline.com |

| Dabigatran n-Propyl Ester | - | Transesterification with n-propyl alcohol. | Control of residual solvents and purification. | tandfonline.com |

| Dabigatran Cyano Ester Impurity | 211915-84-3 | Process-related impurity from the synthesis of Dabigatran Etexilate. | Use of analytical reference standards for quantification and process optimization. | |

| Desethyl Dabigatran Etexilate (M1) | - | Metabolite with reduced potency. | Not a process impurity, but important for analytical method development. |

Identification of Process-Related Impurities Originating from Synthesis

The synthesis of Dabigatran Etexilate is a multi-step process, and impurities can arise from starting materials, intermediates, and side reactions. This compound is itself a key impurity. The manufacturing process of Dabigatran Etexilate Mesylate can inadvertently lead to the formation of several impurities if not carefully controlled.

A crucial step in the synthesis of Dabigatran Etexilate involves the condensation of ethyl 3-(3-amino-4-(methylamino)benzoyl(pyridin-2-yl)amino)propanoate with 2-(4-cyanophenylamino)acetic acid. derpharmachemica.com This process, followed by cyclization and subsequent reactions, can lead to the formation of various process-related impurities. The impurities are typically monitored and identified using techniques like High-Performance Liquid Chromatography (HPLC) and characterized by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Based on the synthetic route of Dabigatran Etexilate, the following are potential process-related impurities that could be associated with the formation of this compound or share similar formation pathways:

| Impurity Name | Chemical Structure | Origin |

| Impurity A (Dabigatran Etexilate Acid) | 3-[[2-[(4-(N-Hydroxycarbaimidoyl)- phenyl amino) methyl]-1-methyl-1H- benzoimidazole-5-carbonyl] pyridine-2-yl-amino]-propionicacid ethyl ester | Acidic or basic hydrolysis of the ethyl ester group. derpharmachemica.comresearchgate.net |

| Impurity B | 3-[[[2-[[(4-Cyanophenyl)amino]methyl]- 1-methyl-1H-benzimidazol-5-yl]carbonyl]pyridin- 2-ylamino]propionic acid ethyl ester | Process-related impurity from the synthesis of Dabigatran. actascientific.com |

| Impurity C (Keto Impurity) | ethyl-3-{(2-{[(4- {[({hexyloxy}carbonyl)amino]carbonyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonylamino}propanoate | Forms under conditions of high temperature and humidity. derpharmachemica.com |

| Impurity D | Formation is linked to the presence of methanol during synthesis. derpharmachemica.com | Traces of methanol in the reaction can lead to its formation. |

| Impurity F | Oxidative degradation of dabigatran leads to the formation Impurity F. derpharmachemica.com | Oxidative degradation. derpharmachemica.com |

| Desethyl Dabigatran Etexilate Carboxamide | C32H38N8O4 | A potential derivative where the ethyl group is absent. pharmaffiliates.com |

| N-Methoxycarbonyl Dabigatran Ethyl Ester | C29H31N7O5 | A potential derivative from the synthesis process. pharmaffiliates.com |

Elucidation of Impurity Formation Mechanisms and Pathways

The formation of this compound as an impurity likely occurs from the hydrolysis of the nitrile group of a key intermediate, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, under acidic or basic conditions present during the synthesis or work-up stages. derpharmachemica.com

The general synthetic pathway to Dabigatran Etexilate involves the formation of a benzimidazole ring system. An improved synthesis method describes the condensation of ethyl 3-(3-amino-4-(methylamino)benzoyl(pyridin-2-yl)amino)propanoate (I) with 2-cyanophenyl amino acetic acid (II) to yield ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate oxalate (B1200264) salt (III). derpharmachemica.com

Proposed Formation Pathway of this compound:

Formation of the Cyano Intermediate: The initial condensation and cyclization reactions lead to the formation of the cyano-substituted benzimidazole intermediate (III).

Hydrolysis of the Nitrile Group: The nitrile group (-CN) of this intermediate is susceptible to hydrolysis. This reaction can be catalyzed by either acid or base, which may be present in subsequent reaction steps or during purification. The hydrolysis proceeds in two stages: first to the primary amide (carboxamide), and then potentially further to the carboxylic acid. If the reaction is stopped or proceeds only partially, this compound is formed.

The formation of other related impurities can be attributed to several factors:

Starting Material Impurities: Impurities present in the starting materials can be carried through the synthesis and appear in the final product.

Side Reactions: Unintended reactions between intermediates and reagents can lead to the formation of byproducts. For example, the use of n-hexyl chloroformate in the synthesis of Dabigatran Etexilate is known to introduce a range of impurities. researchgate.net

Degradation: The final compound or intermediates may degrade under certain conditions such as high temperature, humidity, or exposure to oxidizing agents, leading to the formation of degradation products like Impurity F. derpharmachemica.comresearchgate.net

Strategies for Impurity Mitigation and Purity Enhancement in Chemical Synthesis

Controlling the formation of this compound and other related impurities is crucial for ensuring the quality of the final API. Several strategies can be employed:

Control of Reaction Conditions:

pH Control: Since the formation of this compound is likely due to hydrolysis of the nitrile intermediate, careful control of the pH throughout the synthesis and work-up is essential to minimize this side reaction.

Temperature Control: Running reactions at the optimal temperature can help to prevent the formation of thermally induced impurities. derpharmachemica.com

Purification of Intermediates and Final Product:

Recrystallization: Purification of the crude product by recrystallization from a suitable solvent system is an effective method for removing impurities. For instance, in the synthesis of Dabigatran Etexilate, various solvents are screened to find the optimal conditions for removing specific impurities.

Chromatography: While challenging and costly for large-scale production, column chromatography can be used to separate closely related impurities. researchgate.net

Use of High-Purity Starting Materials: Ensuring the purity of starting materials and reagents is a fundamental step in controlling the impurity profile of the final product. For example, using pure n-hexanol instead of n-hexyl chloroformate has been reported to reduce the formation of certain impurities in the synthesis of Dabigatran Etexilate. researchgate.net

Development of Alternative Synthetic Routes: Research into novel synthetic pathways that avoid the formation of problematic impurities is an ongoing effort. For example, the development of new synthons has been shown to eliminate the formation of a range of impurities.

By implementing these strategies, the level of this compound and other process-related impurities in the synthesis of Dabigatran Etexilate can be effectively controlled, leading to a higher purity final product.

Mechanistic Studies of Metabolic Transformations of Dabigatran Carboxamide Ethyl Ester

Role as an Intermediate Metabolite in the Prodrug Activation Cascade (e.g., M2 Metabolite)

Dabigatran (B194492) Carboxamide Ethyl Ester, also known as dabigatran ethyl ester or the M2 metabolite, is a key intermediate in the sequential two-step activation of its parent prodrug, dabigatran etexilate. nih.govresearchgate.net Following oral administration, dabigatran etexilate undergoes extensive first-pass metabolism. nih.gov The initial metabolic step predominantly occurs in the intestine, where the carbamate (B1207046) ester moiety of dabigatran etexilate is hydrolyzed by carboxylesterase 2 (CES2) to form Dabigatran Carboxamide Ethyl Ester (M2). nih.govnih.govnih.gov

This intermediate metabolite is then absorbed and transported to the liver. nih.gov In the liver, this compound undergoes a second hydrolysis step, where its ethyl ester group is cleaved by carboxylesterase 1 (CES1) to yield the active therapeutic agent, dabigatran. nih.govnih.govnih.gov This sequential activation pathway, from the parent prodrug to this compound and finally to the active moiety, is the primary route for the bioactivation of dabigatran etexilate. nih.gov In vitro studies using human intestinal and liver microsomes have confirmed this metabolic sequence, demonstrating that the initial hydrolysis by intestinal CES2 to form the M2 metabolite is a crucial step for the efficient formation of the final active compound. nih.govresearchgate.net

Enzymatic Hydrolysis and Biotransformation Pathways In Vitro

The biotransformation of this compound is primarily governed by enzymatic hydrolysis, with carboxylesterases playing a central role. In vitro studies have been instrumental in characterizing these pathways and identifying the specific enzymes responsible for the metabolic conversion.

Carboxylesterases are the principal enzymes responsible for the hydrolysis of this compound. The specificity of different CES isozymes dictates the metabolic fate of this intermediate.

In vitro studies have demonstrated that Carboxylesterase 1 (CES1), which is highly expressed in the liver, is the primary enzyme responsible for the hydrolysis of the ethyl ester bond of this compound (M2) to form the active metabolite, dabigatran. nih.govnih.gov The catalytic efficiency of CES1 for the conversion of M2 to dabigatran is significantly high. nih.gov While CES1 can also hydrolyze the carbamate ester of the parent prodrug (dabigatran etexilate) to form the M1 metabolite, its activity is markedly more pronounced on the ethyl ester of the M2 intermediate. nih.gov The activation rates of dabigatran etexilate and its intermediate metabolites, including M2, show a strong correlation with CES1 activity in human liver samples. nih.gov

Carboxylesterase 2 (CES2) exhibits high specificity for the hydrolysis of the carbamate ester of dabigatran etexilate to produce this compound (M2). nih.govnih.gov CES2 is abundantly present in the intestine, which is consistent with its role in the initial step of the prodrug's activation. nih.gov In contrast to CES1, CES2 is not involved in the subsequent hydrolysis of the ethyl ester group of the M2 metabolite to form the active drug. nih.gov Therefore, the role of CES2 is critical but limited to the formation of the this compound intermediate. nih.govresearchgate.net

The kinetics of the enzymatic reactions involved in the metabolism of dabigatran etexilate and its intermediates have been characterized using the Michaelis-Menten model. The following table summarizes the kinetic parameters for the formation of the M1 and M2 metabolites from the parent prodrug by recombinant human CES1 and CES2.

Kinetic Parameters of Dabigatran Etexilate Hydrolysis by Recombinant CES1 and CES2

| Enzyme | Metabolite Formed | Km (μM) | Vmax (pmol/min/mg protein) | CLint (μl/min/mg protein) | Source |

|---|---|---|---|---|---|

| CES1 | M1 | 24.9 ± 2.9 | 676 ± 26 | 27.2 | nih.govnih.gov |

| CES2 | M2 (this compound) | 5.5 ± 0.8 | 71.1 ± 2.4 | 12.9 | nih.govnih.gov |

The Michaelis constant (Km) for the formation of M2 by CES2 is lower than that for the formation of M1 by CES1, indicating a higher affinity of CES2 for the carbamate ester of dabigatran etexilate. nih.gov However, the maximal velocity (Vmax) for M1 formation by CES1 is substantially higher than that for M2 formation by CES2. nih.gov

The catalytic efficiency of CES1 on the intermediate metabolites M1 (carbamate hydrolysis) and M2 (ethyl ester hydrolysis) to form dabigatran has also been studied. The hydrolysis of M2 by CES1 is markedly more efficient than that of M1. nih.gov

Catalytic Efficiency of Recombinant Human CES1 on Intermediate Metabolites

| Substrate | Product | Catalytic Efficiency (pmol/μg protein/hr) | Source |

|---|---|---|---|

| M1 | Dabigatran | 6.5 ± 0.5 | nih.gov |

| M2 (this compound) | Dabigatran | 92.9 ± 9.0 | nih.gov |

While carboxylesterases are the primary enzymes in the hydrolytic activation of dabigatran etexilate and its intermediates, other enzymatic pathways have been investigated. Early in vitro studies suggested that the cytochrome P450 (CYP) enzyme system does not play a significant role in the formation of the active metabolite. nih.gov However, more recent research has indicated that at certain concentrations, this compound (referred to as BIBR0951) can undergo NADPH-dependent oxidation in human intestinal and liver microsomes. nih.gov

This oxidative metabolism is primarily catalyzed by CYP3A. nih.gov Metabolite profiling has confirmed the formation of several novel oxidative metabolites of both dabigatran etexilate and this compound in vitro. nih.gov The metabolism of this compound by this pathway was described by Michaelis-Menten kinetics, with a Km value in the low micromolar range. nih.gov Furthermore, after the formation of the active dabigatran molecule, it can undergo glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9, UGT2B7, and UGT2B15, leading to the formation of pharmacologically active acyl glucuronides. nih.govnih.gov

Characterization of Carboxylesterase (CES) Mediated Hydrolysis

Molecular Mechanisms of Ester and Amide Cleavage by Biocatalysts

The conversion of this compound, also known as the intermediate metabolite M1, to the active drug dabigatran involves the hydrolytic cleavage of its carbamate ester bond. This reaction is primarily catalyzed by human carboxylesterases (CES).

In vitro studies utilizing recombinant human carboxylesterases have demonstrated that both CES1 and CES2 are capable of hydrolyzing M1 to form dabigatran. nih.gov However, the catalytic efficiency of these two enzymes towards M1 differs significantly. CES2 exhibits a markedly greater catalytic efficiency in cleaving the carbamate ester of M1 compared to CES1. nih.gov Specifically, the rate of dabigatran formation from M1 when incubated with recombinant CES2 is substantially higher than with CES1. nih.gov

The enzymatic cleavage of the amide bond in this compound is a hydrolytic process. In the presence of the appropriate carboxylesterase, a water molecule attacks the carbonyl carbon of the amide group, leading to the formation of a tetrahedral intermediate. This unstable intermediate then collapses, breaking the carbon-nitrogen bond and releasing dabigatran and the corresponding side-chain product. While the cytochrome P450 system is a major pathway for the oxidative cleavage of some esters and amides, it does not play a significant role in the formation of active dabigatran from its prodrug and intermediates. researchgate.net

In Vitro Metabolic Stability and Conversion Rate Studies

Incubations of this compound with individual human liver S9 fractions have been conducted to assess its conversion to dabigatran. The metabolic rates of M1 have been observed to be higher in liver samples from female donors compared to males. nih.gov

The conversion rates of this compound (M1) to dabigatran by recombinant human CES1 and CES2 have been quantified, highlighting the differential activity of these enzymes.

| Enzyme | Substrate | Rate of Dabigatran (DAB) Formation (pmol/μg protein/hr) |

|---|---|---|

| Recombinant Human CES1 | This compound (M1) | 6.5 ± 0.5 |

| Recombinant Human CES2 | This compound (M1) | 30.4 ± 3.0 |

Data is expressed as the mean ± S.D. (n=3) from in vitro incubation studies. nih.gov

Impact of Enzyme Polymorphisms on In Vitro Conversion Efficiency

Genetic variations in the genes encoding metabolizing enzymes can lead to interindividual differences in drug metabolism. For this compound, polymorphisms in the CES1 gene have been investigated for their impact on its in vitro conversion to dabigatran.

The most notable polymorphism with a demonstrated effect is the G143E variant (rs71647871) in the CES1 gene, which is a known loss-of-function variant. nih.govnih.gov In vitro studies using human liver samples have shown that the activation of this compound (M1) is impaired in individuals carrying the G143E variant. nih.govnih.gov Although the decrease in the metabolic rate of M1 in heterozygous carriers of the G143E variant did not reach statistical significance in one study, a general trend of impaired metabolism was observed. nih.gov

Other single nucleotide polymorphisms (SNPs) in the CES1 gene, such as rs2244613 and rs8192935, have been associated with altered plasma concentrations of dabigatran in clinical studies. frontiersin.orgresearchgate.netdovepress.com However, in vitro studies using human liver S9 fractions have not found a direct association between these specific SNPs and the rate of conversion of this compound to dabigatran. nih.gov

The impact of the CES1 G143E polymorphism on the metabolism of M1 underscores the potential for genetic factors to influence the efficacy and safety of dabigatran etexilate therapy by affecting the formation of the active metabolite from its intermediates.

Advanced Analytical Chemistry for Dabigatran Carboxamide Ethyl Ester

Chromatographic Separation Techniques for Compound Analysis

Chromatographic techniques are central to the analysis of pharmaceutical compounds and their impurities. For a molecule like Dabigatran (B194492) Carboxamide Ethyl Ester, which exists in complex matrices with structurally similar compounds, achieving efficient separation is key to accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique for the analysis of Dabigatran Etexilate and its related compounds, including Dabigatran Carboxamide Ethyl Ester. The development of a robust, stability-indicating HPLC method is crucial for separating the main component from its impurities.

Method development often involves a systematic approach to optimize various parameters to achieve the desired separation. Key considerations include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. Reversed-phase HPLC (RP-HPLC) is the predominant mode used for this class of compounds.

Research findings indicate that C18 columns are highly effective for the separation of dabigatran and its impurities. hmdb.caresearchgate.net Gradient elution is frequently employed to resolve complex mixtures of related substances that have different polarities. For instance, a mobile phase system consisting of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and an organic modifier (typically acetonitrile) allows for the effective separation of the main drug from its degradation products. europa.euresearchgate.net The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of ionizable compounds. europa.eu Detection is commonly performed using a photodiode array (PDA) detector, with wavelengths around 225 nm or 226 nm being effective for monitoring Dabigatran and its related substances. hmdb.caactascientific.com

Table 1: Examples of HPLC Method Parameters for Analysis of Dabigatran and Related Compounds

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Unisol C18 (150x4.6 mm, 3μm) hmdb.ca | Inertsil ODS 3V (250 mm × 4.6 mm, 5 μm) europa.eu | Zorbax C18 (100mm X 4.6mm, 3.5μm) researchgate.net |

| Mobile Phase A | Ammonium Acetate Buffer (pH 5.0) hmdb.ca | 20 mM Ammonium Formate with 0.1% Triethylamine (B128534) (pH 5.0) europa.eu | Water researchgate.net |

| Mobile Phase B | Methanol (B129727) hmdb.ca | Acetonitrile (B52724) europa.eu | Acetonitrile researchgate.net |

| Elution Mode | Isocratic (90:10, B:A) hmdb.ca | Gradient europa.eu | Isocratic (70:30, B:A) researchgate.net |

| Flow Rate | 1.0 mL/min hmdb.ca | Not Specified | 1.0 mL/min researchgate.net |

| Detection | PDA at 226 nm hmdb.ca | PDA europa.eu | UV at 225 nm researchgate.net |

These methods, while developed for the broader profile of Dabigatran Etexilate, are designed to be stability-indicating, meaning they can effectively separate and quantify degradation products like this compound.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly improved resolution, higher sensitivity, and significantly shorter analysis times.

For the analysis of Dabigatran and its impurities, UPLC methods provide a powerful tool for rapid quality control and stability testing. rsc.org The enhanced separation efficiency of UPLC is particularly advantageous for resolving closely related impurities from the main peak. A validated reverse-phase UPLC (RP-UPLC) method for Dabigatran Etexilate utilized a C18 column (100 mm x 2.1 mm, 1.8 µm) with a mobile phase of acetonitrile and water containing 0.1% formic acid, demonstrating the technique's capability. rsc.org The higher pressures used in UPLC systems allow for faster flow rates without sacrificing separation performance, enabling quicker sample throughput. rsc.org

Gas Chromatography (GC) for Specific Analytical Challenges

Gas Chromatography (GC) is generally not the preferred method for analyzing large, complex, and thermally labile pharmaceutical compounds like this compound. The technique requires the analyte to be volatile and thermally stable, conditions that are not met by this compound, which has a high molecular weight (500.55 g/mol ) and is susceptible to thermal degradation. lgcstandards.comeuropa.eu Direct injection into a heated GC inlet would likely lead to decomposition rather than volatilization, making reliable quantification impossible.

While predicted GC-MS spectra can be generated computationally, practical application is limited. hmdb.ca For these reasons, liquid chromatography-based methods remain the standard for the analysis of this compound and other non-volatile related substances.

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. When coupled with liquid chromatography, it provides an unparalleled combination of separation and identification capabilities, making it essential for impurity profiling and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the definitive identification and sensitive quantification of pharmaceutical impurities. In this technique, a liquid chromatograph is coupled to a mass spectrometer, often a triple quadrupole (TQ) instrument. The mass spectrometer can be operated in various modes, including full scan to get an overview of all ions, or multiple reaction monitoring (MRM) for highly selective and sensitive quantification.

For this compound, which can be present at very low levels, the sensitivity of LC-MS/MS is crucial. Studies on the degradation of Dabigatran Etexilate have successfully used LC-MS with electrospray ionization (ESI) to characterize the degradation products. One such study identified a major degradation product with a measured m/z of 500.2, which corresponds to the molecular weight of this compound.

The MRM mode is particularly powerful for quantification. It involves selecting a specific precursor ion (the molecular ion of the target compound) and then monitoring for a specific product ion that is formed upon fragmentation. This two-stage filtering process dramatically reduces background noise and enhances specificity. For example, in the analysis of related compounds, specific m/z transitions are monitored, such as m/z 629.464→290.100 for Dabigatran Etexilate. nih.gov A similar targeted approach could be developed for the highly sensitive quantification of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula, a critical step in the structural elucidation of unknown impurities or degradation products.

The study of Dabigatran Etexilate's degradation pathways has been significantly aided by the use of LC coupled to HRMS. actascientific.com By subjecting the drug to stress conditions (hydrolytic, oxidative, etc.) and analyzing the resulting mixture with LC-HRMS, researchers can detect various degradation products. actascientific.com The accurate mass data obtained from HRMS allows for the confident assignment of elemental compositions. For this compound (C27H28N6O4), the calculated monoisotopic mass is 500.2172 Da. lgcstandards.com An HRMS instrument could measure this mass with high accuracy, effectively confirming the identity of the compound and distinguishing it from other potential impurities with similar nominal masses. Furthermore, by performing fragmentation experiments within the HRMS instrument (MSn), detailed structural information can be obtained to fully characterize the molecule. actascientific.com

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural confirmation of pharmaceutical impurities like this compound. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic fragmentation pattern is generated, which acts as a structural fingerprint.

In studies of Dabigatran Etexilate and its related compounds, Electrospray Ionization (ESI) is commonly used in positive ion mode. The fragmentation pathways are elucidated using high-resolution mass spectrometry in multistage mode (HR-MSⁿ). rsc.org While a specific fragmentation pathway for this compound is not detailed in publicly available literature, its structure allows for the prediction of a pathway based on the known fragmentation of the Dabigatran core.

Key fragmentation events for related structures typically involve:

Cleavage of the ethyl propanoate group: This is a common initial fragmentation, leading to a significant neutral loss.

Fission of the amide bond: The bond linking the benzimidazole (B57391) core to the pyridinyl-amino-propanoate side chain is susceptible to cleavage.

Cleavage of the bond between the methylene (B1212753) bridge and the phenylamino (B1219803) group. researchgate.net

Formation of characteristic benzimidazole-containing fragment ions.

These fragmentation patterns are crucial for distinguishing between isomers and closely related impurities, thereby confirming the identity of this compound in a sample. The major product ions observed in the ESI-MS/MS of a related Dabigatran impurity include m/z values of 527, 435, 351, 333, and 308. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and quantification of this compound.

NMR spectroscopy provides definitive information about the molecular structure by mapping the carbon and hydrogen framework. Although specific spectral data for this compound is not widely published, data from the closely related compound Dabigatran Etexilate allows for a detailed prediction of the expected chemical shifts. researchgate.netasianpubs.org

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the benzimidazole, phenyl, and pyridine (B92270) rings, typically in the downfield region (δ 6.5-8.5 ppm). The ethyl ester group would present as a quartet (for the -CH₂-) and a triplet (for the -CH₃). The methyl group on the benzimidazole would appear as a sharp singlet, and the various methylene (-CH₂-) protons would have distinct chemical shifts and coupling patterns. asianpubs.org

¹³C NMR: The carbon NMR spectrum provides complementary information. Key signals would include those for the carbonyl carbons of the amide and ester groups (δ ~170 ppm), carbons of the aromatic and heteroaromatic rings (δ 110-160 ppm), and the aliphatic carbons of the ethyl group and the propanoate chain in the upfield region. researchgate.netasianpubs.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the precise assignment of all signals and verifying the structure.

Table 1: Predicted NMR Spectral Data for this compound based on related structures

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.5 | 110 - 160 |

| Amide Carbonyl | - | ~170.2 |

| Ester Carbonyl | - | ~170.9 |

| Benzimidazole N-CH₃ | ~3.7 | ~29.8 |

| Ethyl Ester -OCH₂- | ~4.1 (quartet) | ~59.9 |

| Ethyl Ester -CH₃ | ~1.2 (triplet) | ~13.9 |

| Carboxamide Phenyl | Aromatic region | Aromatic region |

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would display specific bands confirming its key structural features. asianpubs.org Analysis of related compounds shows distinct peaks that can be extrapolated to identify the functional groups in this compound. researchgate.netfarmaciajournal.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | ~3270 |

| C-H (Aromatic) | Stretch | ~3050 |

| C-H (Aliphatic) | Stretch | ~2940 |

| C=O (Ester) | Stretch | ~1731 |

| C=O (Amide) | Stretch | ~1639 |

| C=C / C=N (Aromatic) | Stretch | 1600 - 1450 |

UV-Vis spectroscopy is a robust and widely used technique for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). The extensive system of conjugated double bonds in the benzimidazole and aromatic rings of this compound makes it suitable for UV detection.

Studies on Dabigatran Etexilate and its impurities show a maximum absorbance (λmax) at approximately 225 nm. actascientific.comresearchgate.net This wavelength is typically used for quantification in HPLC-UV methods. By creating a calibration curve of absorbance versus concentration, the amount of this compound in a sample can be accurately determined. It is also used in purity assessments and stability studies, where the appearance of new peaks or changes in the spectral profile can indicate the presence of degradation products or other impurities. scielo.br

Validation of Analytical Methodologies for Research and Impurity Profiling

The development of reliable analytical methods is crucial for impurity profiling. These methods must undergo rigorous validation to ensure they are fit for purpose, following guidelines from the International Conference on Harmonisation (ICH). researchgate.netscirp.org

Specificity is the ability of an analytical method to produce a response for only the target analyte, while selectivity is the ability to differentiate the analyte's signal from other components in the sample matrix, such as other impurities, degradation products, or excipients in a pharmaceutical formulation. longdom.org

For this compound, this is typically achieved using chromatographic separation, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). scirp.orglongdom.org Method validation involves:

Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. rsc.orgscirp.org The analytical method must then demonstrate that the peak corresponding to this compound is well-resolved from any degradant peaks, confirming its stability-indicating nature. scirp.org

Spiking Studies: A sample is spiked with known impurities. The method must show that all individual compounds are separated with sufficient resolution. longdom.org The use of a photodiode array (PDA) detector can further confirm peak purity by comparing UV spectra across the entire peak.

Analysis of Placebo: A mixture of the formulation's excipients (placebo) is analyzed to ensure that none of these components interfere with the detection of the analyte peak. scirp.org

A validated LC-MS method demonstrates excellent selectivity through the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, minimizing interference from the surrounding matrix. actascientific.com

Linearity and Calibration Range Determination

The linearity of an analytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. In the analysis of this compound and related compounds, establishing a precise linear relationship is fundamental for accurate quantification.

Various studies have established the linearity of analytical methods for dabigatran and its derivatives using different techniques. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of free and total dabigatran in human plasma demonstrated linearity over a range of 1.04-406.49 ng/mL, with a correlation coefficient (r²) of ≥0.99. nih.gov Another LC-MS/MS method for the simultaneous determination of dabigatran etexilate and its active metabolites in human plasma achieved correlation coefficients greater than 0.999 for all calibration curves. nih.gov

Similarly, a reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the estimation of Dabigatran Etexilate Mesylate in capsule form found a linear relationship in the concentration range of 0-25 µg/ml. researchgate.net Furthermore, a stability-indicating RP-LC method for Dabigatran Etexilate Mesylate showed linearity over a concentration range of 5-100 μg/ml with a regression coefficient of 0.9975. researchgate.net

The calibration range is determined by a series of measurements of samples with known concentrations of the analyte. For example, in the development of a method for Dabigatran Etexilate Capsules, linearity was assessed over a range from the Limit of Quantification (LOQ) to 5 µg/mL for impurities, and from 50% to 150% of the assay analyte concentration for the active pharmaceutical ingredient, with all correlation coefficients exceeding 0.999. scirp.org

The data below summarizes the linearity findings from various analytical methods for dabigatran and its related compounds.

Table 1: Linearity Data for Dabigatran and Related Compounds

Accuracy and Precision Assessments (Repeatability and Intermediate Precision)

Accuracy, in the context of analytical chemistry, denotes the closeness of a measured value to a standard or known value. Precision, on the other hand, refers to the closeness of two or more measurements to each other. Both are critical parameters in method validation.

Accuracy is often expressed as the percentage of recovery of the analyte. For instance, in the validation of a method for Dabigatran Etexilate capsules, the recovery of the active pharmaceutical ingredient ranged from 97.6% to 100.8%. scirp.org Another study on Dabigatran Etexilate Mesylate reported a recovery of 96.67%. researchgate.net A spectrofluorometric method for dabigatran demonstrated accuracy with satisfactory results. researchgate.net

Precision is evaluated at two levels:

Repeatability (Intra-assay precision): This is determined by analyzing the same sample multiple times under the same operating conditions over a short period.

Intermediate Precision (Inter-assay precision): This assesses the variations within a laboratory, such as on different days, with different analysts, or with different equipment.

For a validated RP-UPLC method for Dabigatran Etexilate, the relative standard deviation (%RSD) for repeatability and intermediate precision was found to be 1.2%. researchgate.net In a separate study for Dabigatran Etexilate Capsules, the %RSD for assay method precision and intermediate precision was 0.7% and 0.9%, respectively. scirp.org An HPLC-MS/MS method for determining dabigatran in human blood serum showed a within-run precision of <5.6% and a between-run precision of <3.9%. researchgate.net

The following table presents a summary of accuracy and precision data from various studies.

Table 2: Accuracy and Precision Data for Dabigatran and Related Compounds

Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These parameters are especially crucial for trace analysis, where the analyte is present in very small amounts.

The determination of LOD and LOQ is often based on the signal-to-noise ratio, with a ratio of 3:1 typically used for LOD and 10:1 for LOQ. actascientific.comd-nb.info

For a sensitive RP-UPLC method for Dabigatran, the LOD and LOQ were found to be 0.82 µg/mL and 2.50 µg/mL, respectively. researchgate.net A stability-indicating RP-LC method for Dabigatran Etexilate Mesylate reported an LOD of 0.067 µg/ml and an LOQ of 0.221 µg/ml. researchgate.net

The table below summarizes the LOD and LOQ values obtained in different analytical studies for dabigatran and its derivatives.

Table 3: LOD and LOQ for Dabigatran and Related Compounds

Chemical Stability and Degradation Pathway Elucidation of Dabigatran Carboxamide Ethyl Ester

Forced Degradation Studies Under Stress Conditions

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing. It is a crucial component of drug development, as mandated by guidelines from the International Conference on Harmonisation (ICH). scielo.br These studies provide insights into the intrinsic stability of a drug substance and help in the identification of potential degradation products, which in turn facilitates the development of stability-indicating analytical methods. scielo.br

Dabigatran (B194492) Etexilate, the parent compound from which Dabigatran Carboxamide Ethyl Ester is derived, has been subjected to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to map its degradation profile. rsc.orgijbpr.net The formation of this compound is a consequence of the degradation of the Dabigatran Etexilate molecule under one or more of these stress conditions.

Hydrolytic Stability under Acidic and Basic Conditions

Hydrolysis is a common pathway for drug degradation. Studies on Dabigatran Etexilate reveal its susceptibility to degradation in both acidic and basic environments. tandfonline.comtandfonline.comresearchgate.net When subjected to acid hydrolysis (e.g., 0.1N HCl at 80°C) and base hydrolysis (e.g., 0.1N NaOH at 80°C), the parent drug shows significant degradation. ijbpr.nettsijournals.com

The primary sites of hydrolysis on the Dabigatran Etexilate molecule are the ester and carbamate (B1207046) linkages. tandfonline.comscielo.br Research has identified several hydrolytic degradants. In one study, Dabigatran Etexilate Mesylate was subjected to 0.5 N HCl and 0.5 N NaOH at room temperature for 24 hours. tandfonline.com This resulted in the formation of three distinct degradation products (DP-1, DP-2, and DP-3), which were isolated and characterized. tandfonline.comtandfonline.com These products were primarily the result of the hydrolysis of the ethyl ester and the N-pyridin-2-yl-β-alanine ethyl ester side chain into their corresponding carboxylic acids. tandfonline.comtandfonline.com

A comprehensive study identified up to ten different degradation products under various stress conditions. rsc.org Under hydrolytic stress, the observed degradation pathways included O-dealkylation and the formation of benzimidic acid derivatives. rsc.org The formation of this compound involves the cleavage of the hexyloxycarbonyl group from the amidine moiety of Dabigatran Etexilate, a reaction consistent with hydrolysis, while retaining the ethyl ester portion of the molecule.

Oxidative Degradation Mechanisms

The susceptibility of a drug substance to oxidation is investigated by exposing it to an oxidizing agent, such as hydrogen peroxide (H₂O₂). tsijournals.com Forced degradation studies of Dabigatran Etexilate have shown that the compound undergoes degradation under oxidative stress. researchgate.nettsijournals.com

While considered less susceptible to oxidation compared to hydrolysis, specific degradation pathways have been noted. rsc.org The primary oxidative degradation mechanism highlighted in research is N-dealkylation. rsc.org The formation of specific degradants under these conditions is complex, and while this compound is a potential product, its direct formation pathway under oxidative stress requires further specific elucidation.

Photolytic Degradation Pathways

Photostability testing is conducted to assess the impact of light exposure on a drug substance. Dabigatran Etexilate has been subjected to photolytic stress using fluorescent and UV light as per ICH guidelines. ijbpr.net Studies indicate that the compound is much less susceptible to photolysis compared to hydrolytic or oxidative stress. rsc.orgtsijournals.com However, some degradation does occur, with N-dealkylation being identified as a potential photolytic degradation pathway. rsc.org

Thermal Degradation Profiles

Thermal stability is evaluated by exposing the drug substance to elevated temperatures. Dabigatran Etexilate has been found to be labile under thermal stress conditions. scielo.br In a study where a solution of the drug was exposed to 60°C for 4 hours, an approximate 75% reduction in the concentration of the parent compound was observed. scielo.br

This thermal degradation study led to the rise of two major degradation products, designated DP-01 and DP-02. scielo.br The degradation kinetics were found to follow a first-order process. scielo.br The characterization of these products was performed using Liquid Chromatography-Mass Spectrometry (LC-ESI-MS). scielo.brresearchgate.net

The findings from the thermal degradation study are summarized in the table below.

| Degradation Product | Retention Time (min) | Detected Mass (m/z) |

| DP-01 | 3.2 | 500.2 |

| DP-02 | 5.5 | 264.1 |

| Data sourced from a thermal degradation study at 60°C. scielo.br |

The detected mass of DP-01 (m/z 500.2) is notably close to the accurate mass of this compound (500.2172). scielo.br This provides strong evidence that this compound is a significant thermal degradation product of Dabigatran Etexilate.

Identification and Characterization of Chemical Degradation Products

The identification and structural elucidation of degradation products are critical for understanding the stability of a drug. Modern analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this process. rsc.orgtandfonline.com

Structural Elucidation of Major Degradants

This compound has been identified as a known impurity of Dabigatran Etexilate. pharmaffiliates.comamericanchemicalsuppliers.com Its structure has been confirmed through synthesis and spectroscopic analysis.

The key structural feature of this compound, when compared to the parent Dabigatran Etexilate molecule, is the conversion of the N'-((hexyloxy)carbonyl)carbamimidoyl moiety to a simple carbamoyl (B1232498) (carboxamide) group. This transformation involves the loss of the hexyl ester portion from the amidine group. The ethyl ester on the opposing side chain of the molecule remains intact.

The chemical identity of this compound is detailed in the table below.

| Property | Value |

| IUPAC Name | ethyl 3-[[2-[(4-carbamoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |

| CAS Number | 1422435-41-3 |

| Molecular Formula | C₂₇H₂₈N₆O₄ |

| Molecular Weight | 500.55 g/mol |

| Data sourced from chemical supplier and database information. pharmaffiliates.com |

The structural elucidation of the thermal degradant DP-01, with a mass of m/z 500.2, further supports the formation of a compound with the molecular formula of this compound under thermal stress. scielo.br

Proposed Degradation Mechanisms

The chemical structure of this compound, featuring two ester linkages, makes it susceptible to degradation under various stress conditions. researchgate.netnih.gov Studies have shown that the compound degrades primarily through hydrolysis, but is also affected by oxidation, photolysis, and thermal stress. rsc.orgrjptonline.org

Hydrolytic Degradation: Hydrolysis is the most significant degradation pathway for this compound. rjptonline.org The molecule is susceptible to both acid and base-catalyzed hydrolysis. researchgate.netrjptonline.org Under acidic conditions, the ester linkage is a primary site for hydrolysis. researchgate.netnih.gov In alkaline conditions, the degradation is even more pronounced. rjptonline.org The hydrolytic process involves the cleavage of the ethyl ester and the carbamate ester groups. nih.govresearchgate.net This can lead to the formation of various degradation products, including O-dealkylated compounds and benzimidic acid derivatives. rsc.orgresearchgate.net One of the main products of hydrolysis is the active metabolite, dabigatran. rsc.org

Photolytic Degradation: Exposure to light can also induce degradation of this compound. rjptonline.org Photodegradation has been observed after exposure to UV light, leading to a measurable loss of the parent compound. rjptonline.org However, it is generally considered less susceptible to photolysis compared to hydrolysis. rsc.org

Thermal Degradation: The compound is relatively stable to dry heat, but degradation can occur at elevated temperatures. scielo.brtsijournals.com Thermal stress studies have shown a reduction in the concentration of this compound over time, leading to the formation of specific thermal degradants. scielo.br

Kinetic Studies of Chemical Degradation Processes

Kinetic studies provide quantitative data on the rate at which a compound degrades under specific conditions. For this compound, these studies help in predicting its shelf-life and understanding its stability profile.

Research on the thermal decomposition of the compound at 60°C demonstrated that the degradation follows a first-order kinetic process. scielo.brscielo.br In one such study, the degradation rate constant (k) was determined to be 0.0028 min⁻¹, with a t₉₀ (the time required for 10% of the drug to degrade) of 37.49 minutes under these specific thermal stress conditions. scielo.br

Forced degradation studies under various conditions have quantified the extent of degradation over time. These results highlight the compound's relative instability under different stresses.

| Stress Condition | Parameters | Duration | Degradation (%) | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl, Room Temperature | 12 hours | Not specified, but 6 DPs formed | rjptonline.org |

| Base Hydrolysis | 0.1 N NaOH, Room Temperature | 2 hours | Not specified, but 7 DPs formed and largest degradation observed | rjptonline.org |

| Oxidation | Not specified | 72 hours | 19% | rjptonline.org |

| Thermal | 105°C | 7 days | 3% | rjptonline.org |

| Photolysis | UV light (200 W h/m²) | 48 hours | 15% | rjptonline.org |

| Thermal | 60°C | 4 hours | ~75% | scielo.br |

Stability-Indicating Method Development for Chemical Research Samples

To accurately study the stability of this compound and its degradation products, stability-indicating analytical methods are essential. These methods must be able to separate the intact drug from its various degradants. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. iajpr.comscirp.org

Several validated stability-indicating HPLC methods have been developed for the analysis of this compound in bulk drug and research samples. iajpr.comtsijournals.com These methods typically utilize a reverse-phase column and a UV detector. longdom.org

A common approach involves:

Column: A C18 column, such as a Hypersil BDS C18 (150 × 4.6 mm, 5µm) or Inertsil ODS-3V (250 mm × 4.6 mm, 5 μm), is frequently used as the stationary phase. researchgate.netiajpr.com

Mobile Phase: The mobile phase is often a gradient or isocratic mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). iajpr.comscielo.brscirp.org The pH of the buffer is a critical parameter, often adjusted to optimize separation. iajpr.com

Flow Rate: Flow rates are generally maintained around 1.0 to 1.5 ml/min. scielo.brresearchgate.net

Detection: A UV detector is used to monitor the effluent, with detection wavelengths commonly set at 225 nm, 230 nm, or 314 nm. iajpr.comscielo.brresearchgate.net

These methods are validated according to ICH guidelines to ensure they are linear, accurate, precise, and specific for both the parent drug and its known impurities and degradation products. iajpr.comscirp.org The successful separation of degradation peaks from the main drug peak demonstrates the stability-indicating power of the method, making it suitable for kinetic studies and routine stability testing of research samples. scirp.orgresearchgate.net

Advanced Computational and Rational Design Perspectives

Molecular Modeling and Simulation of Enzymatic Interactions In Vitro

The conversion of the prodrug Dabigatran (B194492) etexilate to its active form, Dabigatran, is a critical process mediated by esterase enzymes. nih.govnih.govnih.gov Molecular modeling and simulation provide invaluable tools to dissect the intricate interactions between the prodrug's intermediates, such as Dabigatran carboxamide ethyl ester, and these enzymes.

Docking Studies of Enzyme-Substrate Interactions

Molecular docking studies are instrumental in predicting the binding affinity and orientation of a substrate within the active site of an enzyme. In the context of Dabigatran etexilate metabolism, docking simulations can elucidate how its metabolites, including the ethyl ester intermediate, interact with key enzymes like carboxylesterases (CES). These studies have been pivotal in understanding the broader class of thrombin inhibitors. nih.gov For instance, docking studies on analogues of Dabigatran have helped to identify crucial interactions within the binding pocket of the thrombin protein. nih.gov

Research has shown that the ethyl ester of Dabigatran etexilate is exclusively hydrolyzed by CES1, while the carbamate (B1207046) ester is hydrolyzed by CES2. nih.govnih.gov Docking studies can model these specific interactions, revealing the precise binding modes that lead to such selectivity. These computational models can highlight the key amino acid residues within the active sites of CES1 and CES2 that are responsible for the recognition and subsequent hydrolysis of the respective ester groups.

A study investigating the protein interaction profile of Dabigatran identified ribosyldihydronicotinamide dehydrogenase (NQO2) as an additional target enzyme. nih.gov Molecular docking predicted that Dabigatran ethyl ester inhibits NQO2 even more effectively than Dabigatran itself, a finding that was later confirmed by biological assays. nih.gov

Molecular Dynamics Simulations of Conformational Changes

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the conformational changes that occur over time as a substrate binds to an enzyme. nih.govnih.gov These simulations can reveal the flexibility of both the ligand and the enzyme, providing a more realistic representation of the binding process than static docking models. researchgate.net

For the enzymatic conversion of Dabigatran etexilate, MD simulations can track the conformational shifts of the ethyl ester intermediate as it enters and orients itself within the active site of CES1. These simulations can also shed light on the structural rearrangements the enzyme undergoes to accommodate the substrate and facilitate the hydrolysis reaction. By analyzing the trajectory of the simulation, researchers can identify transient interactions and conformational states that are critical for catalysis but may be missed by other methods. nih.gov

Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. From a chemical design perspective, SAR studies on Dabigatran and its analogues can guide the development of more potent and stable thrombin inhibitors. nih.gov

Correlation of Chemical Structure with Enzymatic Conversion Rates

The rate at which Dabigatran etexilate is converted to its active form is a key determinant of its pharmacokinetic profile. SAR studies can establish a correlation between the chemical structure of the prodrug and its intermediates and the rate of enzymatic hydrolysis. For example, modifications to the ethyl ester group of the Dabigatran intermediate could significantly impact its affinity for CES1 and, consequently, the rate of its conversion to Dabigatran.

Kinetic studies have determined the Michaelis-Menten constants for the hydrolysis of Dabigatran etexilate by CES1 and CES2. nih.govnih.gov The ethyl ester of Dabigatran etexilate is hydrolyzed by CES1 with a Km of 24.9 ± 2.9 μM and a Vmax of 676 ± 26 pmol/min per milligram of protein. nih.govnih.gov In contrast, the carbamate ester is hydrolyzed by CES2 with a Km of 5.5 ± 0.8 μM and a Vmax of 71.1 ± 2.4 pmol/min per milligram of protein. nih.govnih.gov These data provide a quantitative basis for SAR studies, allowing researchers to assess how structural changes affect the enzymatic conversion rates.

| Enzyme | Substrate Moiety | Km (μM) | Vmax (pmol/min/mg protein) |

| CES1 | Ethyl Ester | 24.9 ± 2.9 | 676 ± 26 |

| CES2 | Carbamate Ester | 5.5 ± 0.8 | 71.1 ± 2.4 |

Table 1: Kinetic Parameters of Dabigatran Etexilate Hydrolysis by Carboxylesterases. nih.govnih.gov

Influence of Structural Modifications on Chemical Stability

The chemical stability of a drug is a critical attribute that affects its shelf life and efficacy. For Dabigatran etexilate, which is susceptible to moisture and acid hydrolysis, understanding the influence of structural modifications on its stability is of paramount importance. nih.gov The ester linkage is a primary site for acid hydrolysis. nih.gov

SAR studies can explore how alterations to the chemical structure can enhance the stability of the molecule. For instance, replacing the ethyl ester group with a more sterically hindered or electron-withdrawing group could potentially slow down the rate of hydrolysis. Stability studies under various stress conditions, such as thermal, photolytic, and oxidative stress, can provide valuable data for these SAR analyses. rsc.orgscielo.br

Forced degradation studies have shown that Dabigatran etexilate is labile under thermal conditions, with a significant reduction in concentration observed after exposure to heat. scielo.br Under hydrolytic stress, O-dealkylation and the formation of benzimidic acid derivatives have been observed. rsc.org Such studies are crucial for identifying the labile parts of the molecule and guiding the design of more stable analogues.

Theoretical Approaches to Reaction Mechanism Prediction in Synthesis and Degradation

Theoretical chemistry provides powerful tools for predicting the reaction mechanisms of both the synthesis and degradation of complex molecules like this compound. These approaches can offer insights into the transition states, intermediates, and energy barriers of chemical reactions.

In the synthesis of Dabigatran derivatives, theoretical calculations have been used to propose new mechanistic pathways. For example, in the Ugi reaction, a key step in some synthetic routes, theoretical calculations have suggested that methanol (B129727) can act not only as a solvent but also as a reagent, leading to a new and alternative reaction pathway. researchgate.net High-resolution mass spectrometry experiments have supported these theoretical proposals by detecting and characterizing key intermediates. researchgate.net

Similarly, theoretical approaches can be applied to predict the degradation pathways of Dabigatran etexilate and its intermediates. By modeling the hydrolysis of the ethyl ester group under different pH conditions, for example, researchers can gain a deeper understanding of the degradation mechanism and identify the factors that influence the rate of degradation. These theoretical insights, combined with experimental data from stress testing, can provide a comprehensive picture of the chemical stability of the compound. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.